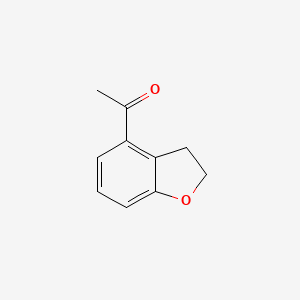

1-(2,3-Dihydrobenzofuran-4-yl)ethanone

Description

Contextual Significance of Dihydrobenzofuran Scaffolds in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged heterocyclic system found in a vast array of natural products and pharmaceutical compounds. researchgate.netrsc.org This structural motif is a central feature in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties. scienceopen.comnih.govnih.govnih.gov The interest in 2,3-dihydrobenzofuran derivatives is continually growing due to their proven therapeutic potential. researchgate.net

Natural products containing the 2,3-dihydrobenzofuran core, such as Lithospermic acid (anti-HIV activity) and Conocarpan (anti-inflammatory agent), highlight the structural diversity and biological importance of this scaffold. researchgate.netrsc.org In medicinal chemistry, these scaffolds are considered high-value heterocycles for drug synthesis. nih.govnih.gov Researchers have successfully synthesized numerous derivatives with potent biological effects, including highly potent anti-inflammatory agents and potential anticancer compounds. nih.govnih.gov The versatility of the dihydrobenzofuran ring system allows for extensive chemical modification, enabling the design and development of novel therapeutic agents targeting a variety of diseases. scienceopen.comnih.gov

| Property | Value |

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-4-yl)ethan-1-one |

| CAS Number | 170572-59-3 |

Table 1: Chemical Properties of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone

Importance of this compound as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. google.comgoogle.com Its most notable application is in the preparation of Ramelteon, a melatonin (B1676174) receptor agonist used for treating insomnia. google.comgoogle.com Ramelteon possesses high affinity for melatonin MT1 and MT2 receptors. google.comgoogle.com

The synthesis of Ramelteon involves several steps where this compound is a pivotal precursor. google.com It is used to construct the tricyclic core of the final drug molecule, specifically the 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one intermediate. google.comgoogle.com The development of efficient and industrially scalable methods for producing this compound is therefore a significant focus of process chemistry, aiming to create cost-effective and high-yield synthetic routes for the final active pharmaceutical ingredient. google.com

Historical Development and Evolution of Research on Dihydrobenzofuran Ethanone (B97240) Derivatives

Research into dihydrobenzofuran derivatives began with the isolation and characterization of natural products containing this scaffold. rsc.org These natural compounds, displaying a wide range of biological activities, spurred interest in the synthesis of related structures. scienceopen.comrsc.org Early synthetic efforts focused on mimicking these natural products to confirm their structures and explore their therapeutic potential.

Over time, the focus of research has expanded significantly. Synthetic chemists have developed numerous methods for constructing the 2,3-dihydrobenzofuran ring system, allowing for the creation of extensive libraries of novel derivatives. researchgate.nettubitak.gov.tr Research on ethanone derivatives, in particular, has led to the discovery of compounds with specific biological functions. For instance, studies have explored various substituted benzofuran (B130515) and dihydrobenzofuran derivatives as potential anticancer and anti-inflammatory agents. nih.govnih.govnih.gov The synthesis of novel indanone-based spiro-dihydrobenzofuran derivatives showcases the ongoing innovation in this field. tubitak.gov.tr This evolution from natural product chemistry to targeted synthetic drug discovery highlights the enduring importance of the dihydrobenzofuran scaffold in medicinal chemistry.

| Example Compound | Biological Activity |

| (+)-Lithospermic acid | Anti-HIV rsc.org |

| (+)-Conocarpan | Anti-inflammatory rsc.org |

| Pterocarpin | Antifungal rsc.org |

| Ramelteon | Melatonin receptor agonist google.comgoogle.com |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Anti-inflammatory nih.gov |

Table 2: Examples of Biologically Active Dihydrobenzofuran Derivatives

Scope and Objectives of Academic Research on this compound

Furthermore, research aims to utilize this compound as a starting material for creating novel derivatives. materialsciencejournal.org By modifying its structure, scientists aim to synthesize new compounds with unique biological properties. This exploratory research investigates the structure-activity relationships of new dihydrobenzofuran ethanone analogs, with the ultimate goal of identifying new lead compounds for drug development in areas such as oncology, inflammation, and neurodegenerative diseases. materialsciencejournal.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-4-yl)ethanone |

InChI |

InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-4H,5-6H2,1H3 |

InChI Key |

KYSQYUDLMDEGRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2CCOC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 2,3 Dihydrobenzofuran 4 Yl Ethanone

Established Synthetic Pathways for the 2,3-Dihydrobenzofuran (B1216630) Core Relevant to Ethanone (B97240) Functionalization

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous natural products and biologically active molecules. nih.gov Its synthesis has attracted considerable attention, leading to the development of diverse and efficient methodologies. Many of these pathways can be adapted to produce precursors suitable for the introduction of an ethanone group at the C4 position.

Transition metal catalysis is a cornerstone of modern dihydrobenzofuran synthesis. researchgate.net Palladium-catalyzed methods, for instance, include the carboalkoxylation of 2-allylphenols, which couples the phenol (B47542) derivative with aryl triflates to generate functionalized dihydrobenzofurans. nih.gov Other palladium-catalyzed approaches involve Wacker-type oxidative cyclizations and intramolecular allylic alkylations. nih.gov Rhodium-catalyzed synthesis, often proceeding under mild conditions, utilizes direct C-H bond functionalization. nih.gov For example, a redox-neutral [3+2] annulation between N-phenoxyacetamides and 1,3-dienes has been developed to construct the dihydrobenzofuran ring. organic-chemistry.org Similarly, iridium and copper-based catalysts are effective for the intramolecular hydroarylation and cyclization of appropriately substituted phenols, offering pathways to chiral dihydrobenzofurans. nih.govnii.ac.jprsc.org

Beyond metal catalysis, enzyme-catalyzed intramolecular enantioselective hydroalkoxylation represents a green and highly selective method for forming the cyclic ether structure of the dihydrobenzofuran core. escholarship.org These established routes provide a versatile toolkit for constructing the core ring system, which can then be functionalized to introduce the desired ethanone moiety.

Process Optimization and Reaction Efficiency Enhancement

Optimizing reaction conditions is critical for maximizing yield, ensuring high selectivity, and developing scalable, cost-effective synthetic routes. The choice of solvent and reaction temperature are key parameters that significantly influence the outcome of dihydrobenzofuran syntheses.

The influence of solvents and temperature is well-documented in various synthetic approaches to the dihydrobenzofuran core. In the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone via the Vilsmeier reagent, precise temperature control is crucial. The formation of the reagent from oxalyl chloride and DMF is typically conducted at low temperatures, ranging from -30°C to -10°C, while the subsequent reaction with the aromatic substrate is performed at an elevated temperature, preferably between 40°C and 70°C, to drive the reaction to completion. google.comgoogle.com

Studies on the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans have systematically evaluated the impact of different solvents. scielo.brscielo.brchemrxiv.org In one such study, acetonitrile (B52724) was identified as providing the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.brchemrxiv.org The effect of temperature was also significant; conducting the reaction at 0°C resulted in decreased conversion and selectivity, whereas reflux conditions provided good results. scielo.br This highlights the need to tailor solvent and temperature to the specific reaction mechanism to achieve optimal outcomes.

| Solvent | Temperature (°C) | Relative Conversion | Relative Selectivity | Notes |

|---|---|---|---|---|

| Acetonitrile | Reflux (85°C) | Good | Good | Greener solvent option, good balance of conversion and selectivity. |

| Benzene/Acetone | Room Temp | Moderate | Moderate | Classic solvent system, longer reaction times often required. |

| Dichloromethane | Room Temp | Varies | Varies | Commonly used but may offer lower selectivity. |

| Acetonitrile | 0°C | Low | Low | Reduced reaction rate and efficiency at lower temperatures. |

Role of Catalysts and Reagents in Achieving Desired Transformations

The transformation of precursors into this compound and its derivatives is highly dependent on the strategic use of specific catalysts and reagents. Transition metal catalysts, particularly those based on palladium, have demonstrated significant efficacy in facilitating key bond-forming reactions essential for constructing the dihydrobenzofuran core.

Palladium-catalyzed reactions, such as Heck and Cacchi reactions, have been employed for the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives. In one approach, aryl iodide-joined alkenes are reacted with o-alkynylanilines in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) along with a suitable ligand. Similarly, palladium acetate (B1210297) (Pd(OAc)₂) is effective in catalyzing annulation reactions to form polycyclic dihydrobenzofurans. Another efficient protocol utilizes a palladium-cinnamyl chloride dimer ([Pd(cinnamyl)Cl]₂) for the preparation of 2,2,3-trisubstituted dihydrobenzofuran derivatives through intramolecular condensation. These catalysts are crucial for activating substrates and promoting the cyclization reactions that form the heterocyclic ring system.

In addition to palladium catalysts, other reagents play pivotal roles. For instance, the synthesis of this compound can involve the oxidation of an intermediate like 4-vinyl-2,3-dihydrobenzofuran. This step can be achieved using an oxidant such as hydrogen peroxide in the presence of a palladium(II) chloride (PdCl₂) catalyst. The choice of base is also critical; in the synthesis of dihydrobenzofuran appended chalcones, bases like sodium hydroxide (B78521) are instrumental in promoting the Claisen-Schmidt condensation. scielo.org.za The strategic selection of these catalysts and reagents is paramount to achieving high yields and the desired chemical transformations.

Green Chemistry Principles in the Synthesis of Dihydrobenzofuran Ethanone Derivatives

The integration of green chemistry principles into the synthesis of this compound and its analogs is an area of increasing focus, aiming to reduce environmental impact through energy efficiency and waste reduction.

Application of Ultrasound Irradiation in Analogous Synthetic Protocols

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. In the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives, which are structurally related to the target compound, ultrasound promotion has been shown to dramatically reduce reaction times while increasing yields. scielo.org.za This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances reaction rates. scielo.org.za

The benefits of this approach include milder reaction conditions, often at ambient temperature, and the ability to conduct reactions under neat (solvent-free) conditions, which significantly reduces solvent waste. scielo.org.zaresearchgate.net The purification process is also often simplified, sometimes requiring only simple crystallization, thus avoiding the need for chromatographic methods. scielo.org.zaresearchgate.net

Below is a table summarizing the synthesis of various dihydrobenzofuran chalcone (B49325) derivatives using ultrasound irradiation, highlighting the efficiency of this green methodology. researchgate.net

| Product | Ar (Aryl Group) | Time (min) | Yield (%) |

| 9a | C₆H₅ | 20 | 94 |

| 9b | 4-CH₃-C₆H₄ | 25 | 92 |

| 9c | 4-OCH₃-C₆H₄ | 25 | 90 |

| 9d | 4-Cl-C₆H₄ | 20 | 95 |

| 9e | 4-Br-C₆H₄ | 20 | 96 |

| 9f | 4-F-C₆H₄ | 25 | 94 |

| 9g | 4-NO₂-C₆H₄ | 30 | 88 |

| 9h | 3-NO₂-C₆H₄ | 30 | 89 |

| 9i | 2-Cl-C₆H₄ | 35 | 85 |

| 9j | 2,4-diCl-C₆H₄ | 30 | 86 |

| 9k | Thiophen-2-yl | 30 | 90 |

| 9l | Furan-2-yl | 30 | 91 |

| 9m | 4-(CH₃)₂N-C₆H₄ | 25 | 92 |

| 9n | Naphthalen-2-yl | 30 | 89 |

Reaction conditions: 2,3-dihydrobenzofuran-5-carbaldehyde (1 mmol), substituted acetophenone (B1666503) (1 mmol), NaOH (20 mmol diluted up to 2 mL), ethanol (B145695) (5 mL) under ultrasound irradiation. researchgate.net

Sustainable Methodologies for Waste Reduction and Energy Efficiency

Beyond ultrasound, other sustainable methodologies are being applied to the synthesis of heterocyclic compounds like dihydrobenzofurans. A primary focus is the reduction of waste by improving atom economy. This involves designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. numberanalytics.com

Energy efficiency is another cornerstone of green chemistry. Techniques like microwave-assisted synthesis, similar to ultrasound, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.in The use of solvent-free reaction conditions or the replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents is also a key strategy. rasayanjournal.co.in For the synthesis of heterocycles, performing reactions on solid supports can facilitate easier product isolation and minimize the use of solvents for purification. rasayanjournal.co.in These approaches collectively contribute to making the synthesis of dihydrobenzofuran ethanone derivatives more environmentally benign and economically viable. numberanalytics.comrasayanjournal.co.in

Analytical Control and Monitoring of Synthetic Processes

Robust analytical control is essential for ensuring the efficiency, safety, and reproducibility of the synthesis of this compound. Modern analytical techniques allow for real-time monitoring and precise control over the reaction, as well as effective purification of the final product.

Utilization of Process Analytical Technology (PAT), including PAT-FTIR, for In-Situ Reaction Progress Monitoring

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. americanpharmaceuticalreview.comresearchgate.net For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy (PAT-FTIR) is a particularly valuable tool. americanpharmaceuticalreview.comresearchgate.net

By inserting an FTIR probe directly into the reaction vessel, chemists can monitor the reaction in real-time without the need for sampling. americanpharmaceuticalreview.comresearchgate.net This technique tracks the concentration of reactants, intermediates, and products by observing the changes in their characteristic infrared absorption bands. For example, in an acylation reaction, the disappearance of a hydroxyl peak and the appearance of a ketone carbonyl peak can be monitored to determine the reaction's progress and endpoint. This continuous stream of data allows for a deep understanding of the reaction kinetics and mechanism, enabling precise control over reaction parameters and ensuring consistent product quality.

Chromatographic Techniques for Product Isolation and Purification (e.g., Flash Chromatography)

Following the completion of the synthesis, chromatographic techniques are crucial for the isolation and purification of this compound. Flash chromatography is a commonly employed method for this purpose due to its speed and efficiency in separating the desired product from unreacted starting materials and byproducts.

This technique utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column under moderate pressure. The choice of solvent system is critical for achieving good separation. For aromatic ketones, common mobile phases include mixtures of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. rochester.edu The polarity of the solvent mixture is optimized to ensure the target compound has an appropriate retention factor (Rf) for effective separation.

For higher purity requirements or for analyzing the final product, High-Performance Liquid Chromatography (HPLC) is often used. Reversed-phase HPLC with a C18 column is a standard method for the analysis of aromatic ketones. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile, often run under gradient conditions to achieve optimal separation of all components in the mixture.

Chemical Reactivity and Derivatization Studies of 1 2,3 Dihydrobenzofuran 4 Yl Ethanone

Reactivity Profile of the Ethanone (B97240) Functional Group

The ethanone group, a methyl ketone, is susceptible to a variety of reactions typical of carbonyl compounds, including oxidation of the methyl group and reduction of the carbonyl.

The acetyl group of aryl methyl ketones can be oxidized to a carboxylic acid functional group. A common method for this transformation is the haloform reaction, where treatment with a halogen (e.g., bromine or iodine) in the presence of a base (e.g., sodium hydroxide) converts the methyl group into a good leaving group (tribromomethane or triiodomethane). Subsequent acidification of the resulting carboxylate salt yields the corresponding carboxylic acid. While this is a standard transformation for aryl methyl ketones, specific literature detailing the oxidation of 1-(2,3-dihydrobenzofuran-4-yl)ethanone to 2,3-dihydrobenzofuran-4-carboxylic acid is not extensively documented.

The carbonyl of the ethanone group can be readily reduced to a secondary alcohol, yielding 1-(2,3-dihydrobenzofuran-4-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild reagent for this purpose, selectively reducing ketones and aldehydes without affecting other functional groups like esters or the aromatic ring. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the final alcohol product. chemguide.co.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often sufficient and preferred for its greater chemoselectivity and safety. rsc.org

Electrophilic Aromatic Substitution Reactions on the Dihydrobenzofuran Ring

The benzene (B151609) portion of the this compound molecule is activated towards electrophilic aromatic substitution, but the regiochemical outcome is controlled by the directing effects of the two existing substituents.

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the electronic properties of the substituents already present on the aromatic ring. In this molecule, there are two such groups:

The Dihydrofuran Ring Oxygen: The oxygen atom attached to the aromatic ring at position 4a acts as an ether. Through resonance, its lone pairs of electrons can be donated to the π-system of the benzene ring. organicchemistrytutor.comyoutube.com This donation increases the electron density of the ring, particularly at the positions ortho and para to the point of attachment. This makes the oxygen an activating group and an ortho, para-director . The positions ortho and para to the oxygen are C5 and C7, respectively.

The Ethanone (Acetyl) Group: The acetyl group at position 4 is a deactivating group. Both through induction (due to the electronegativity of the carbonyl oxygen) and resonance, it withdraws electron density from the aromatic ring. libretexts.org This deactivation makes the ring less reactive towards electrophiles compared to benzene. Carbonyl groups are meta-directors , meaning they direct incoming electrophiles to the positions meta to themselves, which in this case are C5 and C7. libretexts.org

The directing effects of the ether oxygen (ortho, para-directing to C5 and C7) and the acetyl group (meta-directing to C5 and C7) are therefore cooperative, or reinforcing, strongly favoring substitution at the C5 and C7 positions. msu.edu The choice between these two sites is generally governed by sterics. Substitution at C5 would be sterically hindered by the adjacent acetyl group. Therefore, electrophilic attack is most likely to occur at the C7 position , which is para to the strongly activating ether oxygen and less sterically encumbered. msu.edu

Based on the regiochemical analysis, various functional groups can be introduced onto the aromatic ring, primarily at the C7 position. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation are expected to proceed at this site. While specific documented examples for these reactions on this compound are not prevalent in general literature, the principles of EAS strongly predict the formation of 7-substituted derivatives. The existence of related nitro-substituted compounds further suggests the viability of such transformations. evitachem.com

Nucleophilic Addition and Substitution Reactions

The ethanone functional group provides a key site for nucleophilic reactions. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which is a potent nucleophile. The carbonyl carbon itself is electrophilic and can be attacked by external nucleophiles.

A notable reaction involving this compound is its use as a substrate in a condensation reaction, as detailed in patent literature describing intermediates for the synthesis of Ramelteon. google.com In one example, the compound is reacted with paraformaldehyde in the presence of dicyclohexylammonium (B1228976) 2,2,2-trifluoroacetate (TADCA). google.com This reaction is characteristic of a Mannich reaction, where an active hydrogen compound (the ketone), an aldehyde (formaldehyde), and an amine (dicyclohexylamine) condense to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org In this specific case, the TADCA salt likely facilitates the formation of an enolate or enamine intermediate which then acts as the nucleophile.

| Reactants | Reagents & Conditions | Reaction Type | Product Type | Source |

|---|---|---|---|---|

| This compound, Paraformaldehyde | Dicyclohexylammonium 2,2,2-trifluoroacetate (TADCA), Dioxane, 100 °C | Mannich-type Condensation | Intermediate for Indenofuranone Synthesis | google.com |

Other potential nucleophilic additions to the carbonyl carbon include the Grignard reaction, where an organomagnesium halide adds to the carbonyl to form a tertiary alcohol after acidic workup. leah4sci.comresearchgate.net Similarly, reaction with sodium cyanide followed by acidification could form a cyanohydrin, which can be a precursor to α-hydroxy acids. libretexts.org

Advanced Synthetic Applications as a Building Block

As a versatile chemical precursor, this compound serves as a foundational element for the synthesis of intricate molecular structures, including annulated ring systems and a variety of heterocyclic compounds.

Construction of Annulated Ring Systems (e.g., 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one for Ramelteon Core)

A significant application of this compound is in the synthesis of the tricyclic core of Ramelteon, a melatonin (B1676174) receptor agonist. This process involves an annulation reaction to form the cyclopentanone (B42830) ring fused to the dihydrobenzofuran framework, yielding 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one.

The annulation is typically achieved through a Mannich-type reaction followed by an intramolecular cyclization. In one approach, this compound is reacted with paraformaldehyde and a secondary amine salt, such as diisopropylammonium trifluoroacetate (B77799) (i-Pr₂NH·TFA), in a solvent like dioxane at reflux. This reaction proceeds via an α-methylenation/Nazarov cyclization sequence to construct the fused cyclopentanone ring.

| Reactant | Reagent | Solvent | Condition | Product | Yield |

| This compound | Paraformaldehyde, i-Pr₂NH·TFA | Dioxane | Reflux | 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one | Not specified |

| This compound | Paraformaldehyde, Dicyclohexylammonium 2,2,2-trifluoroacetate (TADCA) | Dioxane | 100 °C | 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one | Not specified |

Synthesis of Complex Heterocyclic Derivatives

The reactivity of the acetyl group in this compound allows for its conversion into a wide array of complex heterocyclic derivatives, including piperazine (B1678402) derivatives, morpholinoethanethione, chalcones, and pyrimidinones.

Piperazine Derivatives: The synthesis of piperazine derivatives can be achieved through a Mannich reaction. This three-component reaction involves the ketone, formaldehyde (B43269), and a secondary amine like piperazine. The reaction typically proceeds by forming an iminium ion from formaldehyde and piperazine, which then attacks the enol form of the ketone, yielding a β-aminoketone, a precursor to more complex piperazine-containing heterocycles. While specific examples starting directly from this compound are not prevalent in readily available literature, the general applicability of the Mannich reaction to aryl ketones suggests its feasibility.

Morpholinoethanethione: The conversion of the acetyl group to a morpholinoethanethione moiety can be accomplished via the Willgerodt-Kindler reaction. wikipedia.orgmsu.eduthieme-connect.de This reaction involves heating the ketone with elemental sulfur and morpholine. wikipedia.orgmsu.eduthieme-connect.de The mechanism is thought to proceed through the formation of an enamine, which then reacts with sulfur. wikipedia.org A series of rearrangements leads to the formation of the thioamide at the terminal carbon of the original alkyl chain. wikipedia.org This one-pot reaction provides a direct route to the corresponding thioamide derivative. thieme-connect.de

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized from this compound through the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of the ketone with an aromatic aldehyde. The α,β-unsaturated ketone products serve as versatile intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyrazoles.

Pyrimidinones: Pyrimidinone derivatives can be synthesized from the chalcones derived from this compound. A common method is the Biginelli reaction, a one-pot cyclocondensation of the chalcone (B49325) (an α,β-unsaturated ketone), an aldehyde, and urea (B33335) or thiourea. This multicomponent reaction provides a straightforward route to functionalized dihydropyrimidinones.

Comparison of Reactivity with Isomeric Dihydrobenzofuran Ethanones (e.g., -5-yl, -6-yl)

This compound: The acetyl group is ortho to the dihydrofuran ring's oxygen atom's point of fusion and meta to the ether oxygen. The directing effects of the activating dihydrofuran ring and the deactivating acetyl group are somewhat opposed.

1-(2,3-Dihydrobenzofuran-5-yl)ethanone: The acetyl group is para to the ether oxygen. The activating effect of the oxygen and the deactivating effect of the acetyl group are in opposition, but the para-directing nature of the oxygen strongly influences the positions ortho to it.

1-(2,3-Dihydrobenzofuran-6-yl)ethanone: The acetyl group is meta to the ether oxygen. The activating effect of the oxygen directs electrophiles to the positions ortho and para to it (positions 5 and 7).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms. Through a suite of one- and two-dimensional experiments, it is possible to map out the entire molecular framework of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum delineates the distinct aromatic and aliphatic regions of the molecule.

The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. A doublet of doublets at δ 7.35 ppm, a triplet at δ 7.19 ppm, and a doublet at δ 6.95 ppm each integrate to one proton. nih.gov These splitting patterns arise from coupling between adjacent protons and are characteristic of a 1,2,3-trisubstituted benzene ring system.

In the aliphatic region, two triplets are observed. The signal at δ 4.57 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂), while the triplet at δ 3.52 ppm is assigned to the methylene group at the 3-position (Ar-CH₂). nih.gov The coupling between these two methylene groups results in their triplet multiplicity. A sharp singlet at δ 2.57 ppm, integrating to three protons, is characteristic of the acetyl methyl group (CH₃), which has no adjacent protons to couple with. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | Doublet of Doublets (dd) | 1H | Aromatic H |

| 7.19 | Triplet (t) | 1H | Aromatic H |

| 6.95 | Doublet (d) | 1H | Aromatic H |

| 4.57 | Triplet (t) | 2H | O-CH₂ (Position 2) |

| 3.52 | Triplet (t) | 2H | Ar-CH₂ (Position 3) |

| 2.57 | Singlet (s) | 3H | -C(=O)CH₃ (Acetyl group) |

Data sourced from Vulcanchem. nih.gov

The carbonyl carbon of the acetyl group is expected to appear furthest downfield, typically in the range of δ 195-205 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon attached to the oxygen atom appearing at the lower field end of this range. The aliphatic carbons of the dihydrofuran ring (O-CH₂ and Ar-CH₂) would be found upfield, generally between δ 70-80 ppm and δ 25-35 ppm, respectively. The methyl carbon of the acetyl group would be the most shielded, appearing at the highest field, likely around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ) ppm Range |

| -C (=O)CH₃ | 195 - 205 |

| Quaternary Aromatic Carbons | 120 - 160 |

| Aromatic CH Carbons | 110 - 135 |

| O-C H₂ (Position 2) | 70 - 80 |

| Ar-C H₂ (Position 3) | 25 - 35 |

| -C(=O)C H₃ | 25 - 30 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected for this compound would include a cross-peak between the signals at δ 4.57 ppm (O-CH₂) and δ 3.52 ppm (Ar-CH₂), confirming their adjacency in the dihydrofuran ring. Additionally, correlations among the aromatic protons (δ 7.35, 7.19, and 6.95 ppm) would establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at δ 2.57 ppm would correlate to the methyl carbon, the signal at δ 4.57 ppm to the O-CH₂ carbon, and the signal at δ 3.52 ppm to the Ar-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons (δ 2.57 ppm) would show a correlation to the carbonyl carbon and the adjacent aromatic carbon (C4). The methylene protons at position 3 (δ 3.52 ppm) would show correlations to aromatic carbons C4 and C3a, helping to confirm the fusion of the two rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a full experimental spectrum is not widely published, key absorptions can be predicted. A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ due to the C=O stretching vibration of the aryl ketone. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the dihydrofuran ring and methyl group would be observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkage in the dihydrofuran ring would likely produce a strong band in the 1050-1250 cm⁻¹ range. In-line FT-IR has been utilized during the synthesis of related structures to monitor reaction progress by observing changes in characteristic vibrational bands. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1670 - 1690 | C=O Stretch | Aryl Ketone |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1050 - 1250 | C-O-C Asymmetric Stretch | Ether |

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the C=C bonds would be expected to produce strong signals in the Raman spectrum. The C=O stretch would also be visible. Detailed experimental FT-Raman data for this specific compound is not currently available in scientific literature. However, studies on similar benzofuranone structures have utilized Raman spectroscopy to successfully assign fundamental vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of ion masses, it provides precise information on molecular formula and structural motifs.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is established as C₁₀H₁₀O₂.

The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of each element (C=12.00000, H=1.00783, O=15.99491), is 162.06808 Da. HRMS analysis of this compound would yield a measured mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the C₁₀H₁₀O₂ composition. science-softcon.deacs.org

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Calculated Exact Mass | 162.06808 Da |

| Nominal Mass | 162 Da |

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion (M•+) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of ketones is often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For this compound, two primary alpha-cleavage pathways are predicted:

Loss of a methyl radical (•CH₃): This is a common fragmentation for acetyl groups, leading to the formation of a stable acylium ion. The loss of a 15 Da methyl radical from the molecular ion (m/z 162) would produce a fragment with an m/z of 147. This ion corresponds to the 2,3-dihydrobenzofuran-4-carbonyl cation.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of a 43 Da acetyl radical. This fragmentation pathway would generate a fragment ion at m/z 119, corresponding to the 2,3-dihydrobenzofuranyl cation.

The presence of these specific fragment ions in the mass spectrum serves to confirm the presence of the acetyl group and its connection to the dihydrobenzofuran ring system. researchgate.netnih.gov

| m/z (Da) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺ (Molecular Ion) | - |

| 147 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 119 | [M - COCH₃]⁺ | •COCH₃ (43 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the types of electronic transitions and are highly dependent on the extent of conjugated systems within the molecule. shimadzu.com

The structure of this compound contains a substituted benzene ring, which is an aromatic chromophore, conjugated with the carbonyl group (C=O) of the ethanone (B97240) moiety. This extended conjugation influences its UV-Vis absorption profile. The spectrum is expected to exhibit two primary absorption bands characteristic of such aromatic ketones: researchgate.net

A strong absorption band at shorter wavelengths (approx. 240-290 nm): This band is attributed to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the carbonyl group.

A weaker absorption band at longer wavelengths (approx. 300-350 nm): This band corresponds to an n → π* transition. It involves the promotion of an electron from a non-bonding (n) lone pair orbital on the carbonyl oxygen to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.

The position of these absorption bands confirms the presence of the conjugated keto-aromatic system. shimadzu.com

| Expected λmax Range (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| 240 - 290 nm | π → π | Aromatic ring conjugated with carbonyl group |

| 300 - 350 nm | n → π | Carbonyl group (C=O) |

Computational Chemistry and Theoretical Investigations of 1 2,3 Dihydrobenzofuran 4 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Applications in Molecular System Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg DFT, particularly with hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr), has proven effective for predicting the properties of organic compounds, offering a balance between computational cost and accuracy. materialsciencejournal.orgscispace.com Studies on various 2,3-dihydrobenzofuran (B1216630) derivatives utilize DFT to explore their molecular structure, spectroscopic properties, and chemical reactivity. bhu.ac.inresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

For derivatives of 2,3-dihydrobenzofuran, such as the chalcone (B49325) (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine its optimized geometry. bhu.ac.in For instance, the intramolecular hydrogen bond between the carbonyl and hydroxyl groups in this derivative was confirmed with a calculated bond length of 1.678 Å. bhu.ac.in The planarity and symmetry of the molecular structure are also assessed; many dihydrobenzofuran chalcone derivatives are found to have C1 point group symmetry. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a 2,3-Dihydrobenzofuran Chalcone Derivative Data derived from a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bhu.ac.in

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O33-H34 | 1.678 Å |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. scispace.com By calculating the harmonic vibrational frequencies of an optimized molecule, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and wagging. mdpi.comnih.gov

These calculations are typically performed using the same DFT method and basis set as the geometry optimization. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve excellent agreement with experimental data. scispace.com For complex molecules, Potential Energy Distribution (PED) analysis is used to assign the character of each vibrational mode, confirming which atomic motions contribute to a specific spectral band. mdpi.com

In studies of related heterocyclic compounds, DFT calculations have been instrumental in assigning fundamental vibrational modes observed in FT-IR and FT-Raman spectra. mdpi.comnih.gov For example, characteristic carbonyl (C=O) stretching vibrations are typically predicted and observed in the 1700-1750 cm⁻¹ region. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This intramolecular charge transfer is a key aspect of molecular behavior. bhu.ac.in

DFT studies on 2,3-dihydrobenzofuran-linked chalcones have determined these FMO energies to predict their electronic and reactive characteristics. researchgate.net

Table 2: Calculated FMO Energies and Energy Gaps for 2,3-Dihydrobenzofuran Derivatives Data derived from studies on various 2,3-dihydrobenzofuran chalcones. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | -6.01 | -2.31 | 3.70 |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one | -5.84 | -2.48 | 3.36 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically associated with electronegative atoms like oxygen or nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are favorable for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. bhu.ac.in

Green Regions: Represent neutral or zero potential. researchgate.net

For derivatives of 2,3-dihydrobenzofuran, MEP maps reveal that the most negative potential is concentrated around the oxygen atoms of the furan (B31954) ring and the carbonyl group, identifying these as the primary sites for electrophilic interaction. bhu.ac.inresearchgate.net Conversely, the hydrogen atoms of the aromatic rings typically show the most positive potential. bhu.ac.in

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. researchgate.netchemrxiv.org These descriptors are derived from conceptual DFT and provide a quantitative measure of chemical behavior. chemrxiv.org

Using Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO. From these, other descriptors are calculated: researchgate.net

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. irjweb.com

Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive.

Electronegativity (χ): χ = (I + A) / 2.

Chemical Potential (μ): μ = -(I + A) / 2 = -χ.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

Table 3: Global Reactivity Descriptors for a 2,3-Dihydrobenzofuran Derivative Data derived from a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bhu.ac.in

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.014 |

| Electron Affinity | A | 2.310 |

| Chemical Hardness | η | 1.852 |

| Chemical Softness | S | 0.270 |

| Electronegativity | χ | 4.162 |

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method used to calculate partial atomic charges within a molecule based on the distribution of electrons among the atoms. uni-muenchen.dewikipedia.org Although sensitive to the choice of basis set, it provides a useful qualitative picture of the charge distribution, which influences many molecular properties including dipole moment and electronic structure. researchgate.net

Computation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic properties of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone are crucial for understanding its stability and reactivity. These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated using quantum chemical methods, most notably Density Functional Theory (DFT). DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of these properties in the gaseous phase. rsc.org

The enthalpy of formation indicates the energy change when a compound is formed from its constituent elements in their standard states and is a measure of the molecule's intrinsic stability. Entropy is a measure of the disorder or randomness of the system, while the Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a process. For this compound, these parameters are influenced by its bicyclic structure, the presence of the acetyl group, and the dihydrofuran ring's conformation.

| Thermodynamic Parameter | Calculated Value (Illustrative) | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | -250.5 | kJ/mol |

| Standard Entropy (S°) | 380.2 | J/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | -155.8 | kJ/mol |

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound, which governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT is a widely used method for these investigations, providing insights into the distribution of electrons and the energies of molecular orbitals. physchemres.org

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the acetyl group, indicating a site susceptible to electrophilic attack, while the aromatic protons would exhibit a positive potential.

Given the absence of specific studies on this compound, the following table presents representative electronic properties based on calculations performed on analogous benzofuran (B130515) derivatives. rsc.orgnih.gov

| Electronic Property | Calculated Value (Illustrative) | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Energy Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govacs.org

For a molecule like this compound, the dihydrofuran ring is not planar and can adopt different conformations. MD simulations can explore these conformational possibilities and determine their relative stabilities. Furthermore, the orientation of the acetyl group relative to the benzofuran ring is also flexible. Understanding this conformational flexibility is crucial as it can influence the molecule's biological activity and physical properties.

MD simulations can also be employed to study how this compound interacts with its environment. For instance, simulations in a water box can reveal the hydration shell around the molecule and identify specific hydrogen bonding interactions. In the context of drug design, MD simulations can be used to model the binding of the molecule to a target protein, providing insights into the binding mode, the key interacting residues, and the stability of the protein-ligand complex. researchgate.net

While no specific molecular dynamics simulation studies on this compound have been found in the literature, the methodology is well-established for small drug-like molecules. A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, and adding ions to neutralize the system.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to equilibrium.

Production Run: Running the simulation for a desired length of time (nanoseconds to microseconds) to collect data on the molecule's dynamics.

Analysis of the simulation trajectory can then provide information on conformational changes, intermolecular interactions, and other dynamic properties.

Structure Activity Relationship Sar and Mechanistic Insights of Dihydrobenzofuran Ethanone Derivatives

Analysis of Structural Features Influencing Reactivity and Synthetic Efficiency

The reactivity of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone is primarily dictated by the electronic and steric properties of its two main components: the 2,3-dihydrobenzofuran (B1216630) ring system and the acetyl group at the C4 position.

2,3-Dihydrobenzofuran Moiety: This fused ring system consists of a benzene (B151609) ring and a non-aromatic, five-membered dihydrofuran ring. nih.gov The ether oxygen atom, directly attached to the aromatic ring, exerts a powerful influence on its reactivity. Through resonance, the oxygen atom donates lone-pair electron density to the benzene ring, making it more nucleophilic and activating it towards electrophilic substitution. This activating effect is preferentially directed to the ortho and para positions relative to the oxygen atom (C4 and C6, and C7a-C3a bond). Conversely, the oxygen atom is electron-withdrawing by induction, slightly deactivating the adjacent carbon atoms.

Ethanone (B97240) (Acetyl) Group: The acetyl group is a moderate electron-withdrawing group due to the electronegativity of the carbonyl oxygen. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. Furthermore, the α-protons on the methyl group are acidic and can be removed by a base to form an enolate, enabling a wide range of reactions such as condensations and alkylations.

Positional Interplay: In this compound, the activating ether linkage and the deactivating acetyl group are positioned ortho to each other. This arrangement leads to competing electronic effects on the aromatic ring. The C7 position is para to the activating oxygen and meta to the deactivating acetyl group, making it the most likely site for electrophilic substitution. The steric bulk of the acetyl group and the adjacent non-planar dihydrofuran ring can also influence the approach of reagents, affecting both reaction rates and regioselectivity.

Mechanistic Pathways of Key Synthetic Transformations Involving this compound

This compound serves as a pivotal intermediate in the multi-step synthesis of Ramelteon, a melatonin (B1676174) receptor agonist. google.comgoogle.com A key transformation is its conversion to 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, which involves an initial condensation followed by an intramolecular cyclization.

One documented transformation involves a reaction with paraformaldehyde in the presence of dicyclohexylammonium (B1228976) 2,2,2-trifluoroacetate (TADCA). google.comgoogle.com This reaction proceeds through a plausible Mannich-type mechanism followed by an intramolecular Friedel-Crafts acylation:

Formation of the Enol/Enolate: The ketone, this compound, tautomerizes in the acidic medium provided by the ammonium (B1175870) salt to its more reactive enol form.

Formation of the Iminium Ion: Paraformaldehyde reacts with the secondary amine (dicyclohexylamine) to form a reactive electrophile, likely an N,N-disubstituted iminium ion, upon dehydration.

Mannich Condensation: The nucleophilic enol attacks the electrophilic iminium ion. This step typically occurs at the methyl carbon of the acetyl group, forming a β-amino ketone intermediate.

Intramolecular Cyclization: The newly formed chain is positioned to undergo an intramolecular electrophilic attack on the electron-rich aromatic ring. This Friedel-Crafts-type acylation occurs at the activated C5 position, leading to the formation of the tricyclic indenofuranone core structure of Ramelteon after subsequent transformations. google.comgoogle.com The choice of the 4-acetyl isomer is critical, as it provides the correct geometry for this key ring-forming step.

Comparative SAR with Isomeric and Analogous Dihydrobenzofuran Compounds

The synthetic utility and chemical reactivity of dihydrobenzofuran ethanone are highly dependent on the substitution pattern on the aromatic ring.

The position of the acetyl group on the benzofuran (B130515) ring dramatically alters the molecule's electronic properties and, consequently, its utility in synthesis. The interplay between the ortho, para-directing ether oxygen and the meta-directing acetyl group governs the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution.

| Isomer | Relative Position (O vs. Acetyl) | Predicted Most Activated Site(s) for Electrophilic Substitution | Impact on Synthetic Utility |

|---|---|---|---|

| 4-Acetyl | ortho | C7 | Crucial for specific intramolecular cyclizations, such as in the synthesis of Ramelteon, by directing ring formation to the C5 position. google.comgoogle.com |

| 5-Acetyl | meta | C4, C6 | Directing effects of the two groups are misaligned for simple regioselectivity, potentially leading to mixtures of products in substitution reactions. |

| 6-Acetyl | para | C5, C7 | The activating and deactivating effects converge on the same positions, leading to predictable but potentially lower overall reactivity compared to isomers with aligned activation. |

| 7-Acetyl | ortho | C4, C6 | Strong activation at the C4 position (para to oxygen, meta to acetyl) makes this isomer useful for derivatization at that specific site. |

The introduction of additional substituents onto the aromatic ring of dihydrobenzofuran derivatives modifies their reactivity in a predictable manner based on established electronic principles. Studies on related benzofuran systems, such as the dearomative cycloaddition of 2-nitrobenzofurans, demonstrate these effects clearly. nih.gov

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups further activate the aromatic ring by donating electron density, increasing the rate of electrophilic substitution reactions. In a study on 2-nitrobenzofurans, the presence of EDGs at the C6 position led to high yields (83-93%) in cycloaddition reactions. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups (-NO₂) deactivate the aromatic ring by withdrawing electron density, making it less nucleophilic and slowing the rate of electrophilic substitution. Despite this, these groups can be essential for directing reactions or can themselves serve as functional handles for further transformations (e.g., nucleophilic aromatic substitution or cross-coupling reactions). In the same study, 2-nitrobenzofurans with EWGs at the C5 or C6 positions were also found to be viable substrates, furnishing products in good yields (61-93%). nih.gov

The following table summarizes the observed effects of substituents on the yield of a dearomative (3+2) cycloaddition reaction involving substituted 2-nitrobenzofurans, illustrating the general principles of substituent effects. nih.gov

| Position of Substituent | Substituent (R) | Electronic Effect | Observed Yield (%) |

|---|---|---|---|

| C5 | -F | Withdrawing | 87 |

| C5 | -Cl | Withdrawing | 85 |

| C5 | -Br | Withdrawing | 82 |

| C5 | -NO₂ | Strongly Withdrawing | 61 |

| C6 | -CH₃ | Donating | 83 |

| C6 | -OCH₃ | Strongly Donating | 93 |

| C6 | -Cl | Withdrawing | 89 |

Correlation between Molecular Structure and Observed Chemical Phenomena

The chemical behavior of this compound is a direct consequence of its molecular architecture. The fusion of the planar aromatic ring with the non-planar, puckered dihydrofuran ring creates a distinct three-dimensional structure that influences reagent accessibility. nih.govresearchgate.net

The electron distribution, dictated by the competing resonance donation from the ether oxygen and the inductive/resonance withdrawal from the acetyl group, is the primary determinant of its reactivity in ionic reactions. This electronic push-pull effect concentrates electron density at specific sites (e.g., C7) while depleting it at others, thereby directing the course of electrophilic aromatic substitution.

Furthermore, through-space interactions can be observed in ortho-substituted systems. In this compound, the proximity of the carbonyl oxygen to the C3 methylene (B1212753) protons of the dihydrofuran ring could influence their chemical environment, a phenomenon detectable by spectroscopic methods like NMR. researchgate.net This correlation between the defined molecular structure and its observed chemical properties allows for the rational design of synthetic pathways and the prediction of reaction outcomes.

Applications in Advanced Organic Synthesis and Future Research Directions

Role of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone as a Pivotal Intermediate in the Synthesis of Complex Molecules

The strategic placement of the ethanone (B97240) group on the 2,3-dihydrobenzofuran (B1216630) core makes this compound an ideal precursor for a variety of chemical transformations. It serves as a crucial intermediate in the synthesis of several complex molecules, most notably in the pharmaceutical industry.

This compound is a well-established key intermediate in the synthesis of Ramelteon. nih.govgoogle.comgoogle.com Ramelteon is a selective melatonin (B1676174) receptor agonist that targets the MT1 and MT2 receptors and is used for the treatment of insomnia. nih.gov The synthesis of Ramelteon's tricyclic core, 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan, relies on this compound as the starting material.

The synthetic pathway typically involves an annulation reaction to form the cyclopentanone (B42830) ring fused to the dihydrobenzofuran structure. nih.gov For instance, this compound can be reacted with paraformaldehyde in the presence of an acid catalyst, such as dicyclohexylammonium (B1228976) 2,2,2-trifluoroacetate (TADCA) or i-Pr₂NH x TFA, in a solvent like dioxane to yield 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. google.comacs.orgallfordrugs.com This tricyclic ketone then undergoes further transformations to ultimately produce Ramelteon. google.com The development of melatonin receptor agonists has been driven by the need for more potent and pharmacokinetically stable analogues than melatonin itself. wikipedia.org

The versatility of the dihydrobenzofuran scaffold has also led to its use in the development of other melatonin receptor agonists, such as Tasimelteon, which also features a 2,3-dihydrobenzofuran moiety. nih.gov

Table 1: Key Synthetic Step in Ramelteon Synthesis

| Starting Material | Reagents | Product |

| This compound | Paraformaldehyde, i-Pr₂NH x TFA, Dioxane | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one |

| This compound | Paraformaldehyde, TADCA, Dioxane | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one |

Data sourced from multiple synthetic procedures. nih.govgoogle.comacs.orgallfordrugs.com

The 2,3-dihydrobenzofuran framework is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. nih.gov This has spurred research into synthesizing novel derivatives from accessible precursors like this compound for various therapeutic targets.

Research has shown that dihydrobenzofuran derivatives can act as:

PDE1B Inhibitors: The phosphodiesterase 1B (PDE1B) enzyme is a target for treating neurological and psychological disorders. nih.gov Molecular modeling and design studies have focused on dihydrobenzofuran derivatives as potential inhibitors of this enzyme. nih.gov

GPR119 Agonists: G-protein coupled receptor 119 (GPR119) is involved in metabolic regulation. Dihydrobenzofuran derivatives have been designed and synthesized as potent agonists for this receptor. nih.gov

Anticancer Agents: Novel dihydrobenzofuran derivatives have been designed and synthesized, showing cytotoxic activity and the ability to induce apoptosis, suggesting their potential as anticancer drugs. scienceopen.com

Antiprotozoal Agents: Synthetic dihydrobenzofuran neolignans have been investigated for their activity against parasites like Trypanosoma cruzi. nih.gov

The synthesis of these varied scaffolds often involves modifying the ethanone group of this compound or using it as an anchor point for building more complex structures.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The importance of 2,3-dihydrobenzofurans has driven the development of new and improved synthetic methods. nih.gov Research in this area aims to enhance reaction efficiency, improve stereoselectivity, and utilize more environmentally benign processes.

Recent advancements include:

Catalytic Approaches: Transition metal-catalyzed reactions, using catalysts based on rhodium, palladium, gold, and nickel, have been developed for the synthesis of dihydrobenzofuran derivatives. nih.govnih.gov These methods often involve C-H activation and annulation strategies to construct the heterocyclic ring system with high efficiency. nih.gov

Biocatalysis: Engineered myoglobins have been used as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans, providing a green and efficient route to stereochemically rich 2,3-dihydrobenzofuran scaffolds. rochester.edu

One-Pot Syntheses: Novel one-pot methods have been developed for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans. These methods often proceed through reactive intermediates like ortho-quinone methides, which can be trapped by various nucleophiles. organic-chemistry.orgnih.gov

These innovative strategies not only provide more efficient access to this compound and its derivatives but also open up new possibilities for creating diverse molecular libraries for drug discovery.

Integration of Computational and Experimental Approaches for Rational Chemical Design

The combination of computational chemistry and experimental synthesis has become a powerful tool for the rational design of new molecules based on the this compound scaffold.

Computational techniques such as:

Pharmacophore Screening and Molecular Docking: These methods are used to identify and optimize lead compounds that can bind effectively to specific biological targets. nih.gov For example, these approaches have been used to design novel 2,3-dihydrobenzofuran derivatives as inhibitors of the PDE1B enzyme and to study the interactions of neolignans with the tubulin protein in Trypanosoma cruzi. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT is employed to study the electronic structure, reactivity, and spectral properties of dihydrobenzofuran derivatives. researchgate.net This helps in understanding reaction mechanisms and predicting the properties of newly designed compounds.

By integrating these in silico methods with laboratory synthesis and biological testing, researchers can accelerate the discovery of new pharmacologically active agents, saving both time and resources. This synergy allows for the modification of the lead dihydrobenzofuran structure to enhance binding affinity and selectivity for a desired target. nih.gov

Potential for Further Exploration in Agrochemical and Advanced Material Sciences

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, the unique properties of the dihydrobenzofuran scaffold suggest potential applications in other fields.

Agrochemicals: The diverse biological activities exhibited by benzofuran (B130515) and dihydrobenzofuran derivatives indicate their potential for development as novel pesticides, herbicides, or fungicides. The structural framework is present in some naturally occurring compounds with insecticidal properties. Further derivatization of the this compound core could lead to the discovery of new agrochemical agents.

Advanced Materials: Heterocyclic compounds, including benzofurans, are known to possess interesting optical and electronic properties. researchgate.net This opens the possibility of exploring derivatives of this compound for applications in material science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers. globethesis.com The synthesis of aurone (B1235358) and indanone derivatives, which share structural similarities, has been explored for their physicochemical properties. researchgate.net

Further investigation is required to fully realize the potential of this compound and its derivatives in these non-pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dihydrobenzofuran-4-yl)ethanone, and what reaction conditions are critical for success?

The compound is commonly synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a dihydrobenzofuran derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Key parameters include anhydrous conditions , optimal stoichiometry of the acylating agent, and controlled temperature (typically 0–25°C) to minimize side reactions such as over-acylation or ring-opening . Alternative routes may involve direct acetylation of substituted benzofurans under acidic or basic conditions. Purification often employs column chromatography or recrystallization to isolate the product from unreacted starting materials or regioisomers.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the acetyl group’s carbonyl carbon typically resonates near δ 200 ppm in ¹³C NMR, while aromatic protons show splitting patterns dependent on dihydrobenzofuran ring substitution .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 174 for C₁₀H₁₀O₂) and fragmentation patterns to verify structural integrity .

- IR Spectroscopy : Strong absorption bands near 1680–1700 cm⁻¹ confirm the ketone group (C=O stretch), while aromatic C-H stretches appear around 3000–3100 cm⁻¹ .

Q. How can researchers identify and mitigate common impurities during synthesis?

Impurities often arise from incomplete acylation, residual catalysts (e.g., AlCl₃), or oxidation byproducts. HPLC or GC-MS is used for impurity profiling, while recrystallization in solvents like ethanol or hexane improves purity. Reference standards from pharmacopeial guidelines (e.g., EP impurities D-F) highlight methodologies for quantifying trace contaminants, such as dimeric byproducts or halogenated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation?

Systematic optimization involves:

- Catalyst screening : Lewis acids (AlCl₃, FeCl₃) vs. Brønsted acids (H₃PO₄). AlCl₃ offers higher yields but requires strict moisture control.

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity, while nonpolar solvents reduce side reactions.

- Temperature modulation : Lower temperatures (0–5°C) favor selectivity, while higher temperatures accelerate kinetics but risk decomposition .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data may stem from solvent effects, tautomerism, or crystallographic polymorphism. Researchers should:

Q. How does substitution on the dihydrobenzofuran ring influence biological activity, and what assays are suitable for evaluation?

Substituents like halogens or methoxy groups alter lipophilicity and electronic properties, impacting interactions with enzymes or receptors. In vitro assays include:

- Enzyme inhibition studies : Fluorescence-based assays to measure IC₅₀ values against targets like cyclooxygenase or cytochrome P450.

- Cellular viability assays (e.g., MTT assay) to assess cytotoxicity.

- Molecular docking to predict binding affinities using crystallographic protein structures .

Q. What computational methods are effective for modeling the compound’s reactivity and stability?

- Quantum mechanical calculations (DFT) : To optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and assess reaction pathways.

- Molecular dynamics (MD) simulations : To study solvation effects and thermal stability.

- ADMET prediction tools : To estimate pharmacokinetic properties like logP or metabolic half-life .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), validate purity via DSC (Differential Scanning Calorimetry) and replicate experiments under standardized conditions .

- Safety Protocols : Refer to SDS guidelines for handling ketones (e.g., PPE, ventilation) and storage recommendations (e.g., inert atmosphere, desiccants) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.